molecular formula C21H32O3 B12000732 11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 77943-98-7

11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B12000732
CAS No.: 77943-98-7
M. Wt: 332.5 g/mol
InChI Key: AIPVEEYYOOGTAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE typically involves multiple steps, starting from simpler steroidal precursors. The exact synthetic routes and reaction conditions can vary, but they generally include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.

    Oxidation: Conversion of specific carbon atoms to oxo groups.

    Isomerization: Ensuring the correct stereochemistry at the 11β and 20β positions.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the hydroxyl groups or other positions on the steroid nucleus.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo-steroids, while reduction can produce dihydroxy derivatives .

Scientific Research Applications

11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating gene expression and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE is unique due to its specific hydroxylation pattern and its potential biological activities. Its distinct structure allows it to interact with different molecular targets compared to other similar steroids, making it valuable for specific research and therapeutic applications .

Properties

CAS No.

77943-98-7

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

11-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,12,15-19,22,24H,4-9,11H2,1-3H3

InChI Key

AIPVEEYYOOGTAW-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O

Origin of Product

United States

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